molecular formula C24H22N2O6S B3569564 Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate

Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate

Cat. No.: B3569564
M. Wt: 466.5 g/mol
InChI Key: SKEBALNDDHCEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate is a complex organic compound that features a morpholine ring, a sulfonyl group, and two benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the sulfonylbenzoyl intermediate: This step involves the reaction of 3-aminobenzoyl chloride with morpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Coupling with phenyl benzoate: The sulfonylbenzoyl intermediate is then reacted with phenyl benzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically performed in an organic solvent like tetrahydrofuran (THF) at room temperature.

Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Phenyl 4-[(3-morpholin-4-ylsulfonyl)phenyl]benzoate
  • Phenyl 4-[(3-piperidin-4-ylsulfonylbenzoyl)amino]benzoate
  • Phenyl 4-[(3-pyrrolidin-4-ylsulfonylbenzoyl)amino]benzoate

Comparison: Phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds that contain different heterocyclic rings, such as piperidine or pyrrolidine. The morpholine ring can enhance the compound’s solubility and stability, making it more suitable for certain applications.

Properties

IUPAC Name

phenyl 4-[(3-morpholin-4-ylsulfonylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O6S/c27-23(19-5-4-8-22(17-19)33(29,30)26-13-15-31-16-14-26)25-20-11-9-18(10-12-20)24(28)32-21-6-2-1-3-7-21/h1-12,17H,13-16H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKEBALNDDHCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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